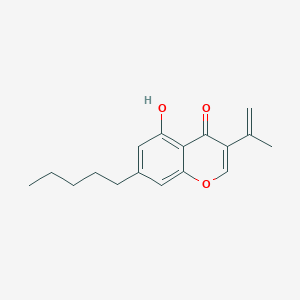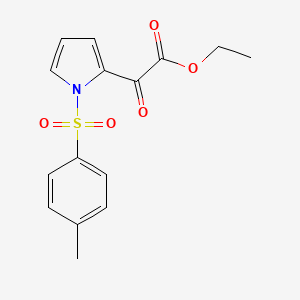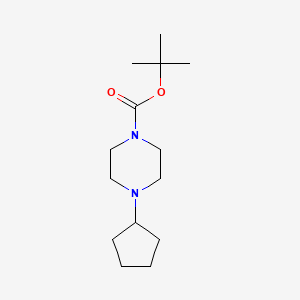
3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole is a complex organic compound that features a benzyloxy group, a dioxaborinan ring, and an isothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the isothiazole ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
Introduction of the benzyloxy group: This step usually involves the reaction of the isothiazole intermediate with benzyl alcohol under suitable conditions.
Formation of the dioxaborinan ring: This can be done by reacting the intermediate with boronic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole
- 3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)oxazole
Uniqueness
3-(Benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties compared to its thiazole and oxazole analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
669694-71-7 |
|---|---|
Formule moléculaire |
C15H18BNO3S |
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-phenylmethoxy-1,2-thiazole |
InChI |
InChI=1S/C15H18BNO3S/c1-15(2)10-19-16(20-11-15)13-8-14(17-21-13)18-9-12-6-4-3-5-7-12/h3-8H,9-11H2,1-2H3 |
Clé InChI |
DLRPJCVGGPRCRD-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CC(=NS2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767400.png)






![6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B11767436.png)



